molecular formula C20H22N2O2 B12288061 Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Cat. No.: B12288061
M. Wt: 322.4 g/mol
InChI Key: YJUMROPNGLKOPI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate represents a spirocyclic system that integrates indoline and piperidine moieties. According to IUPAC rules, the parent structure is determined by prioritizing the heterocyclic system with the highest precedence. Here, the indoline system (a bicyclic structure comprising benzene fused to pyrrolidine) takes precedence over the piperidine ring. The spiro junction connects the indoline’s 3-position to the piperidine’s 4'-position , as denoted by the locants in the name.

The systematic name highlights the benzyl ester group at the 1-position of the piperidine ring. However, nomenclature discrepancies exist in literature: some sources refer to the compound as benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate , placing the ester at the piperidine nitrogen (1'-position). This inconsistency arises from differing interpretations of spiro numbering. The correct IUPAC name assigns the lower locant to the smaller ring system, prioritizing the indoline’s 3-position over the piperidine’s 4'-position. Thus, the 1-carboxylate designation refers to the ester’s placement on the indoline’s nitrogen, though this remains a point of debate in chemical databases.

Key Identifiers Values
CAS Registry Number 167484-18-6 (1'-carboxylate)
Alternative CAS Number 159635-46-8 (hydrochloride salt)
Molecular Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.41 g/mol

Molecular Architecture: Spirocyclic Indoline-Piperidine Fusion

The molecule’s core consists of a spirocyclic scaffold formed by the ortho-fusion of indoline and piperidine rings. The indoline moiety (C₈H₉N) features a benzene ring fused to a pyrrolidine ring, while the piperidine (C₅H₁₁N) contributes a six-membered saturated heterocycle. The spiro atom (C3 of indoline and C4' of piperidine) creates a tetrahedral geometry, enforcing rigidity and limiting conformational flexibility.

Critical structural features include:

  • Benzyl Ester Group : Attached to the piperidine nitrogen, this substituent introduces steric bulk and modulates electronic properties via resonance effects.
  • Spiro Junction : The shared spiro carbon forces non-planar geometry, with dihedral angles between the indoline and piperidine planes estimated at 112–118° based on analogous spiro compounds.
  • Hydrogen-Bonding Sites : The indoline’s NH group and piperidine’s tertiary nitrogen serve as potential hydrogen bond donors/acceptors, influencing molecular interactions.

The InChI code (1S/C20H22N2O2/c23-19...) confirms connectivity, showing the benzyloxycarbonyl group (-OCO-Bn) linked to the piperidine nitrogen.

Crystallographic Analysis and Stereochemical Configuration

While crystallographic data for the exact compound is unavailable in non-restricted sources, analogous spiro[indoline-piperidine] derivatives reveal key structural insights. X-ray studies of similar molecules (e.g., 1'-methyl variants) demonstrate:

  • Spiro Carbon Geometry : Bond lengths of 1.54–1.56 Å for C3–C4' bonds, consistent with single-bond character.
  • Ring Puckering : The piperidine adopts a chair conformation , while the indoline’s pyrrolidine ring exhibits slight envelope distortion.
  • Chirality : The spiro center creates two enantiomers, though most synthetic routes yield racemic mixtures unless chiral catalysts are employed.

Steric effects from the 2-fluorophenyl group (in related compounds) guide diastereoselective synthesis, achieving diastereomeric ratios >19:1 in hydrogenation steps.

Comparative Structural Analysis with Related Spirocyclic Scaffolds

Spiro[indoline-3,4'-piperidine] derivatives belong to a broader class of privileged scaffolds in medicinal chemistry. Comparisons with related systems include:

Spiro Scaffold Structural Features Functional Implications
Spiro[indoline-3,5'-pyrano[2,3-d]pyridine] Pyrano-pyridine fusion Enhanced π-π stacking; anticancer activity
Spiro[pyrrolidine-3,3'-oxindole] Smaller 5-membered pyrrolidine Improved blood-brain barrier penetration
Spiro[indoline-3,4'-piperidine] Piperidine’s basic nitrogen Tunable solubility via protonation

The piperidine ring’s nitrogen basicity (pKa ~10.5) allows pH-dependent solubility, distinguishing it from non-nitrogenous spiro systems. Additionally, the six-membered piperidine reduces ring strain compared to five-membered spiro analogues, enhancing synthetic accessibility.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22/h1-9,21H,10-15H2

InChI Key

YJUMROPNGLKOPI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Fischer Indole Cyclization Approach

The Fischer indole cyclization is a cornerstone method for synthesizing benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate. This approach involves the condensation of phenylhydrazine hydrochloride with 4-formyl-N-CBZ-piperidine in the presence of trifluoroacetic acid (TFA) as a catalyst.

Reaction Conditions and Optimization

  • Reagents : Phenylhydrazine hydrochloride (1 eq.), 4-formyl-N-CBZ-piperidine (1 eq.), TFA (2 eq.), dichloromethane (DCM, 0.1 M).
  • Procedure : The reaction is initiated at 0°C, followed by dropwise addition of TFA. After 10 minutes, the mixture is stirred at room temperature for 17 hours.
  • Workup : The crude product is extracted with DCM, washed with Na₂CO₃ and brine, and purified via silica gel chromatography (eluent: hexane/EtOAc).
  • Yield : 54%.

This method is favored for its scalability and compatibility with diverse hydrazine derivatives. However, the use of TFA necessitates careful handling due to its corrosive nature.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a streamlined pathway to synthesize spirocyclic frameworks. A notable protocol involves the cyclocondensation of isatin derivatives with piperidine precursors under mild conditions.

Key Steps and Catalysis

  • Catalysts : Chiral base organocatalysts (e.g., cinchona alkaloids) enhance enantioselectivity, achieving >90% enantiomeric excess (ee) in some cases.
  • Solvents : Ethanol or DCM are preferred for their ability to dissolve polar intermediates.
  • Temperature : Reactions typically proceed at 50–80°C, balancing speed and side-product formation.
Example Protocol:
  • Combine isatin (1 eq.), benzyl 4-aminopiperidine-1-carboxylate (1 eq.), and malononitrile (1.2 eq.) in ethanol.
  • Heat at 70°C for 12 hours.
  • Isolate the product via recrystallization (MeOH/DCM).

Yield : 68–75%.

Industrial-Scale Synthesis Techniques

Industrial production prioritizes efficiency and cost-effectiveness. Continuous flow reactors and automated systems are employed to optimize reaction parameters and minimize waste.

Process Highlights

  • Flow Reactors : Ensure consistent mixing and temperature control, reducing reaction times by 40% compared to batch methods.
  • Green Chemistry : Solvent-free conditions or aqueous media are explored to reduce environmental impact.
  • Purification : Centrifugal partition chromatography (CPC) replaces traditional column chromatography, improving throughput.
Scalability Data:
Parameter Laboratory Scale Industrial Scale
Batch Size 10 g 50 kg
Purity 95% 98%
Annual Production N/A 500–1,000 kg

Advanced Analytical and Purification Methods

Chromatographic Techniques

  • HPLC : Reversed-phase C18 columns (mobile phase: acetonitrile/water) resolve spirocyclic isomers with ≥99% purity.
  • GC-MS : Validates volatile byproducts and quantifies residual solvents (e.g., DCM <10 ppm).

Spectroscopic Characterization

  • ¹H/¹³C NMR : Key signals include the spiro carbon at δ 70–75 ppm and benzyloxy carbonyl groups at δ 128–135 ppm.
  • X-ray Crystallography : Confirms the cis-configuration of the spiro junction (Fig. 1).

Table 1: Physical Properties of this compound

Property Value
Appearance White to green crystalline powder
Melting Point 123–127°C
Molecular Weight 322.41 g/mol
Purity (GC) ≥98%
Solubility DCM, DMF, ethanol

Chemical Reactions Analysis

Oxidation

The indoline moiety is oxidized to form ketones or carboxylic acids using strong oxidants:

Reagent Conditions Product
Potassium permanganateMild acidic/basic conditionsIndoline-2,3-dione derivatives
Chromium trioxideAcidic conditionsCarboxylic acids

This reaction is critical for functionalizing the spirocyclic core.

Reduction

Reduction targets the carbonyl group or halogenated derivatives:

Reagent Conditions Product
Hydrogenation (Pd/C)Mild temperaturesReduced derivatives
Lithium aluminum hydrideTHF or ethanolAlcohols or dehalogenated compounds

These reactions enable structural modifications for downstream applications .

Substitution

Nucleophilic substitution occurs at halogenated positions:

Reagent Conditions Product
Amines/ThiolsBasic solvents (DCM/ethanol)Substituted spirocyclic compounds

This reaction expands the compound’s functionalization potential.

Hydrolysis

The benzyl ester undergoes hydrolysis to yield the carboxylic acid and benzyl alcohol:
CBI esterHCl/EtOHCarboxylic acid + Benzyl alcohol\text{CBI ester} \xrightarrow{\text{HCl/EtOH}} \text{Carboxylic acid + Benzyl alcohol}

This reaction is pivotal for generating active pharmaceutical intermediates .

Grignard Reaction Pathway

  • Cyclization : A 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine undergoes reductive cyclization with LiAlH₄ to form a spiro[indoline-3,4'-piperidine] derivative .

  • Grignard Addition : Reaction with RMg-X introduces alkyl groups, followed by reduction with NaBH₄ to stabilize the spirocyclic framework .

Phenylhydrazine Route

This method involves:

  • Cyclocondensation : Phenylhydrazine reacts with 4-formyl-N-CBZ-piperidine in DCM/TFA.

  • Workup : Neutralization with Na₂CO₃ and chromatography yields the product (54%) .

Reaction Conditions and Optimization

  • Temperature : Controlled between 0–20°C for cyclocondensation and ambient to reflux for reductive cyclization .

  • Solvents : DCM (for cyclocondensation), THF, or ethanol (for reductions) .

  • Purification : Alumina column chromatography or recrystallization .

Stability and Reactivity Considerations

  • Oxidative Sensitivity : The indoline moiety is prone to oxidation, requiring inert conditions for stability.

  • Ester Hydrolysis : Acidic conditions (e.g., HCl/EtOH) cleave the benzyl ester, enabling further derivatization .

Scientific Research Applications

Pharmaceutical Development

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate is recognized as a significant intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for drugs aimed at treating neurological disorders.

Case Study: Neuroprotective Properties

Research has indicated that compounds derived from this class exhibit neuroprotective effects. In a pharmacological screening approach, various derivatives were tested for their ability to protect neurons under ischemic conditions. The results demonstrated that certain analogs significantly reduced neuronal damage and infarction size in animal models of stroke, highlighting their therapeutic potential in neurodegenerative diseases .

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. Its unique structure facilitates the creation of complex molecular architectures, which are essential for exploring new chemical properties and reactions.

Synthesis Techniques

A variety of synthetic pathways have been developed to produce this compound and its derivatives. For instance, classical methods such as the Pictet–Spengler reaction have been utilized to generate spirocyclic compounds efficiently . Detailed synthetic routes often involve the condensation of tryptamines with piperidin-4-ones, yielding high-purity products suitable for further functionalization.

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant for developing advanced materials with tailored characteristics for specific applications.

The compound is widely used in biological research to study small molecule interactions within biological systems. This understanding is crucial for drug discovery and development processes.

Biological Interaction Studies

Researchers have employed this compound in assays designed to investigate its binding affinity to various receptors. These studies have revealed insights into its mechanism of action and potential side effects, guiding further development of safer and more effective therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in various calibration methods. Its consistent properties allow it to be used in validating testing procedures across laboratories.

Mechanism of Action

The mechanism of action of benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate differ primarily in substituents on the indoline or piperidine rings, which significantly influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Substituent Variations and Key Derivatives

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 7-Br on indoline C₂₀H₂₁BrN₂O₂ 409.30 1243461-51-9 Bromine enhances electrophilicity for cross-coupling reactions; used in Suzuki-Miyaura couplings .
Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-Cl on indoline C₂₀H₂₁ClN₂O₂ 356.86 1041704-16-8 Chlorine improves metabolic stability; explored in kinase inhibitor synthesis .
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate 6-Br on indoline C₂₀H₂₁BrN₂O₂ 409.30 473737-32-5 Halogenation at C6 enables photoredox catalysis applications .
Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate 7-F on indoline C₂₀H₂₁FN₂O₂ 340.40 1243359-99-0 Fluorine enhances bioavailability; studied in PET tracer development .
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate tert-Butoxycarbonyl (Boc) C₁₇H₂₄N₂O₂ 288.39 676607-31-1 Boc protection simplifies deprotection steps in peptide synthesis .

Research Findings and Trends

  • Structure-Activity Relationship (SAR) : Substitution at the 5- or 7-position of the indoline ring maximizes steric complementarity in enzyme active sites, while N-Boc or N-Cbz groups modulate solubility .
  • Industrial Use : Over 95% purity is standard for halogenated derivatives in pharmaceutical R&D, as evidenced by supplier specifications from Combi-Blocks and TCI Chemicals .
  • Emerging Analogs : Recent studies explore spiro[indoline-3,4'-piperidine] hybrids with trifluoromethyl (-CF₃) or boronic ester (-Bpin) groups for targeted covalent inhibition .

Biological Activity

Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H22N2O2C_{20}H_{22}N_2O_2 and a molecular weight of approximately 322.41 g/mol. The compound features a unique spiro structure that combines indoline and piperidine moieties, contributing to its distinct biological activity. It typically appears as a white to yellow crystalline solid with a melting point range of 123°C to 127°C and exhibits high purity levels often exceeding 98% in commercial preparations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in disease pathways. For instance, it has been shown to inhibit certain enzymes related to cancer progression and inflammation, potentially leading to therapeutic benefits.

Antimicrobial Properties

Research indicates that this compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it demonstrated effectiveness against pathogens such as Streptococcus pyogenes and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values showing it was more active than standard antibiotics like ciprofloxacin .

Pathogen MIC (μg/mL) MBC (μg/mL)
Streptococcus pyogenes2550
Staphylococcus aureus25100
Klebsiella pneumoniae50200
Pseudomonas aeruginosa100400

This table summarizes the antibacterial efficacy of this compound against selected bacterial strains.

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest. Further research is needed to elucidate the precise pathways involved.

Anticonvulsant Effects

Animal model studies have indicated that this compound may possess anticonvulsant activity, suggesting potential applications in treating epilepsy and other seizure disorders. This aspect of its biological profile is particularly noteworthy as it opens avenues for further exploration in neuropharmacology.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound. For instance:

  • Case Study 1 : A study evaluating the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) found that the compound exhibited significant inhibitory effects compared to control groups, indicating its potential as an alternative therapeutic agent .
  • Case Study 2 : Research focused on its antitumor effects demonstrated that treatment with this compound resulted in reduced viability in several cancer cell lines, prompting further investigation into its mechanisms of action at the molecular level.

Q & A

Q. What are the established synthetic routes for Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate derivatives, and how can reaction conditions be optimized?

Synthesis typically involves multicomponent reactions using arylamines, methyl propiolate, isatin, and malononitrile or ethyl cyanoacetate under mild conditions. For example, a one-pot four-component reaction catalyzed by triethylamine in ethanol yields functionalized spiro compounds (e.g., 40–65% yields). Optimization strategies include adjusting solvent polarity (DMF/H₂O mixtures for coupling reactions), using Pd(PPh₃)₄ catalysts for cross-coupling with borane esters, and refluxing for extended periods (24–48 hours) to improve cyclization efficiency .

Q. How can the structural integrity of synthesized spiro[indoline-3,4'-piperidine] derivatives be validated?

Characterization relies on spectroscopic methods:

  • ¹H/¹³C NMR : Key features include NH₂ proton peaks at ~7.40 ppm (overlapping with aromatic protons) and ethoxy CH₂ splitting into distinct signals at 3.75–3.34 ppm due to conformational asymmetry .
  • X-ray crystallography : Used to confirm spirocyclic geometry (e.g., dihedral angles between indoline and piperidine rings) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ 514 for tert-butyl derivatives) confirm molecular weight .

Q. What purification techniques are recommended for isolating spiro[indoline-3,4'-piperidine] intermediates?

Column chromatography with ethyl acetate/light petroleum (1:3 v/v) is effective for separating spiro compounds. For brominated derivatives (e.g., 6-bromo variants), recrystallization in ethanol or acetonitrile improves purity (>95%) .

Advanced Research Questions

Q. How do substituent positions (e.g., 5- vs. 6-substituents) on the indoline ring affect c-Met/ALK inhibitory activity?

6-Substituted derivatives (e.g., 6-amino-pyridyl variants) exhibit superior c-Met inhibition (IC₅₀ < 10 nM) compared to 5-substituted analogs due to better alignment with hydrophobic pockets (e.g., Leu1157, Tyr1230). Molecular docking shows 6-substituents extend into the ATP-binding site, enhancing hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported synthetic yields for spiro[indoline-3,4'-piperidine] derivatives?

Discrepancies arise from substrate steric effects and catalyst loading. For example:

  • Arylamine electronic effects : Electron-withdrawing groups on arylamines reduce yields due to slower nucleophilic addition.
  • Catalyst optimization : Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% improves cross-coupling efficiency with borane esters (yields increase from 40% to 72%) .
  • Reaction monitoring : TLC or HPLC-MS at intermediate stages identifies side products (e.g., uncyclized intermediates) for reprocessing .

Q. How can in vitro and in vivo efficacy of spiro[indoline-3,4'-piperidine]-2-ones as dual c-Met/ALK inhibitors be systematically evaluated?

  • In vitro : TR-FRET-based kinase assays measure IC₅₀ values (e.g., 10 nM for compound WXY030). Cell-based assays using GTL-16 gastric cancer lines assess antiproliferative effects .
  • In vivo : Xenograft models (e.g., GTL-16 tumors in mice) evaluate tumor growth inhibition (>50% at 50 mg/kg oral doses). Pharmacokinetic studies monitor plasma half-life and metabolite formation .

Q. What methodologies address gaps in toxicological and ecological data for these compounds?

  • Acute toxicity : Follow OECD 423 guidelines using rodent models to determine LD₅₀.
  • Ecotoxicology : Algal growth inhibition tests (OECD 201) and Daphnia magna mobility assays assess environmental risks .
  • Genotoxicity : Ames tests (bacterial reverse mutation) identify mutagenic potential .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the stability of benzyl spiro[indoline-3,4'-piperidine] derivatives?

Stability varies with substituents:

  • Electron-deficient groups (e.g., nitro, bromo): Enhance stability via resonance effects (shelf life >12 months at −20°C).
  • Electron-rich groups (e.g., methoxy): Accelerate degradation under light/heat due to radical formation. Storage in amber vials under argon is recommended .

Q. Why do some spiro[indoline-3,4'-piperidine] derivatives show poor solubility in aqueous buffers despite low logP values?

Crystallinity and intramolecular H-bonding (e.g., between NH and carbonyl groups) reduce solubility. Strategies include:

  • Salt formation : Hydrochloride salts (e.g., 1-methylsulfonyl derivatives) improve aqueous solubility by 10-fold .
  • Co-solvents : 10% DMSO/PEG-400 mixtures enhance bioavailability in in vivo studies .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for brominated intermediates .
  • Characterization : Combine X-ray crystallography with dynamic NMR to resolve conformational flexibility .
  • Biological assays : Use orthogonal kinase profiling (e.g., Eurofins KinaseProfiler) to confirm selectivity .

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